molecular formula C16H15NO2 B11616189 3-[(2-ethylphenyl)amino]-2-benzofuran-1(3H)-one

3-[(2-ethylphenyl)amino]-2-benzofuran-1(3H)-one

Cat. No.: B11616189
M. Wt: 253.29 g/mol
InChI Key: VDQZLARXLUFPKI-UHFFFAOYSA-N
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Description

3-[(2-ETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multi-step organic reactions. One common method includes the reaction of 2-ethylphenylamine with a benzofuran derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-[(2-ETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-[(2-ETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-ETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-ETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
  • 3-[(2-METHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE

Uniqueness

3-[(2-ETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE stands out due to its specific structural features, which confer unique chemical and biological properties. Its ethyl group and benzofuran core make it particularly interesting for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

3-(2-ethylanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H15NO2/c1-2-11-7-3-6-10-14(11)17-15-12-8-4-5-9-13(12)16(18)19-15/h3-10,15,17H,2H2,1H3

InChI Key

VDQZLARXLUFPKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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